molecular formula C20H18N2O3S B11454444 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11454444
M. Wt: 366.4 g/mol
InChI Key: WGTBOHNHHZOGFM-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-b]pyridine class, characterized by a fused thiazole-pyridine core. Its structure includes:

  • 3-Methyl group: Enhances steric bulk and metabolic stability.
  • 4-Phenyl group: Contributes to π-π stacking interactions with biological targets.
  • 7-(3-Methoxyphenyl) substituent: The methoxy group improves lipophilicity and may influence binding affinity.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H18N2O3S/c1-21-19-18(26-20(21)24)16(13-7-6-10-15(11-13)25-2)12-17(23)22(19)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3

InChI Key

WGTBOHNHHZOGFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the annulation of a thiazole ring to a pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production . The use of high-throughput screening and computational chemistry can also aid in optimizing the reaction conditions and identifying the most efficient synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Thiazolo[4,5-b]pyridine Derivatives
Compound Name / ID Substituents Core Structure Biological Activity
Target Compound 3-Me, 4-Ph, 7-(3-MeO-Ph), dihydro-dione Thiazolo[4,5-b]pyridine Inferred antimicrobial/anticancer
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one () 5-Me, 7-Ph, unsaturated core Thiazolo[4,5-b]pyridine Antimicrobial (MIC: 0.21 µM)
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () 5,7-diMe, unsaturated core Thiazolo[4,5-b]pyridine Anticancer (cytotoxicity studies)
Compound 10b () 2-(3,4-dimethoxybenzylidene), 5-(3,4-dimethoxyphenyl), 7-thiophene Thiazolo[3,2-a]pyrimidine Not specified

Key Observations :

  • Substituent Position : The target compound’s 3-methyl and 4-phenyl groups differentiate it from ’s 5-methyl-7-phenyl analog. Positional changes significantly affect target binding; e.g., 7-(3-methoxyphenyl) may enhance penetration into bacterial membranes compared to 7-phenyl .
  • Dione vs.

Key Findings :

  • Antimicrobial Potential: The target compound’s 3-methoxyphenyl group may enhance activity against Gram-negative bacteria (similar to ’s 3g), as methoxy groups improve membrane penetration .

Molecular Interactions and Drug-Likeness

  • Binding Affinity: ’s docking studies show thiazolo[4,5-b]pyridines bind MurD and DNA gyrase via hydrophobic interactions and hydrogen bonding.
  • ADME Profile : The 3-methoxyphenyl group increases LogP (predicted ~3.0), balancing solubility and permeability. This contrasts with ’s compound 10b, where polar thiophene and dimethoxy groups reduce LogP .

Biological Activity

7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a thiazolo-pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazolo[4,5-b]pyridine core with substituents that enhance its biological activity. The methoxy and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 314.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives demonstrated potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives achieved MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects were assessed using MTT assays on HaCat and Balb/c 3T3 cells, revealing promising results for several derivatives .

The mechanism underlying the biological activity of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves interaction with essential bacterial enzymes. Molecular docking studies have shown that these compounds can effectively bind to targets such as DNA gyrase and MurD, leading to inhibition of bacterial growth.

Binding Interactions:

  • Hydrogen Bonds : Key interactions with amino acids such as SER1084 and ASP437.
  • Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial activity, thiazolo-pyridine derivatives have shown potential as anticancer agents. Studies have indicated that these compounds can inhibit the proliferation of cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : Compounds derived from thiazolo-pyridine structures demonstrated significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : The presence of specific functional groups enhances their ability to induce apoptosis in cancer cells .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AntimicrobialEscherichia coliSignificant growth inhibition
CytotoxicityHaCat CellsPromising cytotoxic effects
CytotoxicityBalb/c 3T3 CellsSignificant growth inhibition
Anticancer ActivityVarious Cancer Cell LinesInduced apoptosis

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